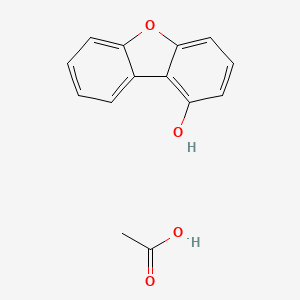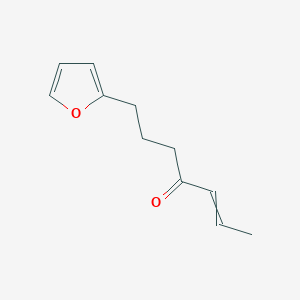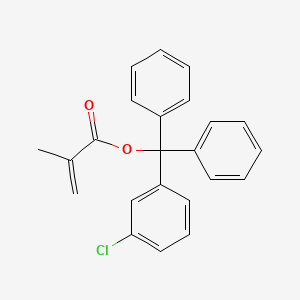![molecular formula C8H17NO3 B14325701 Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- CAS No. 101250-78-6](/img/structure/B14325701.png)
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an acetic acid moiety linked to a 2-amino-4-methylpentyl group through an ether bond. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- can be achieved through several methods:
Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.
Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of chiral catalysts and enantioselective synthesis techniques ensures the production of the (S)-enantiomer in high enantiomeric excess.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and as a potential ligand for enzyme studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.
類似化合物との比較
Similar Compounds
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, ®-: The enantiomer of the (S)-form, with different optical activity and potentially different biological effects.
Valine: An α-amino acid with a similar structure but lacking the acetic acid moiety.
Leucine: Another α-amino acid with a similar structure but different side chain.
Uniqueness
Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)- is unique due to its specific chiral configuration and the presence of both an acetic acid and an amino group, which confer distinct chemical and biological properties.
特性
CAS番号 |
101250-78-6 |
|---|---|
分子式 |
C8H17NO3 |
分子量 |
175.23 g/mol |
IUPAC名 |
2-[(2S)-2-amino-4-methylpentoxy]acetic acid |
InChI |
InChI=1S/C8H17NO3/c1-6(2)3-7(9)4-12-5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChIキー |
KLJTWGUBFPMBDR-ZETCQYMHSA-N |
異性体SMILES |
CC(C)C[C@@H](COCC(=O)O)N |
正規SMILES |
CC(C)CC(COCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


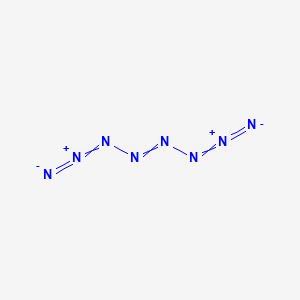

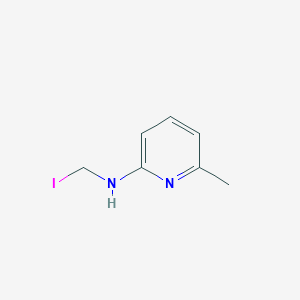
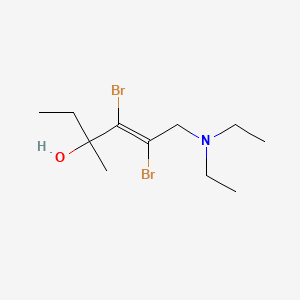
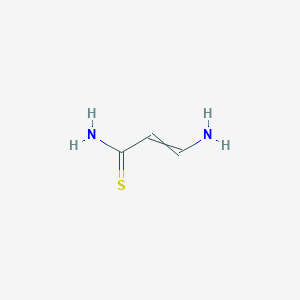

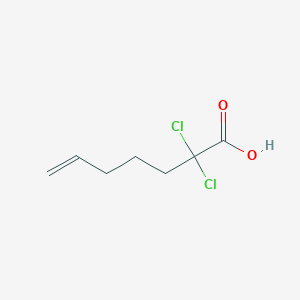

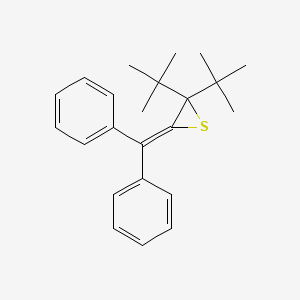
![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
